Thieno[2,3-b]pyrazine
Overview
Description
Thieno[2,3-b]pyrazine is a useful research compound. Its molecular formula is C6H4N2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Low Band Gap Organic Materials
- Photovoltaics: Thieno[3,4-b]pyrazine-based materials are pivotal in creating low band gap materials for photovoltaic devices, as they offer enhanced performance due to reduced band gaps (Rasmussen, Schwiderski, & Mulholland, 2011).
- Copolymer Synthesis: These compounds are integral in synthesizing donor-acceptor copolymers for photovoltaic applications, demonstrating unique optical properties and energy levels, which are crucial for enhancing photovoltaic performance (Zhou et al., 2010).
Optical and Vibrational Properties
- Spectral Analysis: Thieno[3,4-b]pyrazines show significant solvent effects on their UV–Vis and IR spectra, indicating their potential in diverse applications where environmental conditions influence molecular properties (Damasceno et al., 2019).
Structural and Electronic Tuning
- Electronic Properties: The introduction of various functional groups to thieno[3,4-b]pyrazines allows for the tuning of their electronic properties, making them adaptable for different applications in materials science (Wen et al., 2008).
Reactivity and Synthesis
- Reactivity Studies: Detailed studies on the synthesis and reactivity of these compounds provide insights into their utility in creating novel materials with desirable properties (Kenning et al., 2002).
Theoretical Insights
- Theoretical Modeling: Computational studies offer insights into the structural and electronic properties of thieno[3,4-b]pyrazine derivatives, paving the way for the design of new materials with optimized properties (Cerón-Carrasco, Siard, & Jacquemin, 2013).
Extended Fused-Ring Analogues
- Extended Structures: The creation of extended thieno[3,4-b]pyrazine analogues helps in understanding the relationship between structure and function, crucial for developing new materials with specific properties (Nietfeld et al., 2011).
Field Effect Carrier Mobility
- Electronics: Conjugated thieno[3,4-b]pyrazine-based copolymers exhibit properties significant for electronics, such as ambipolar redox properties and field-effect mobility, making them suitable for use in various electronic devices (Zhu, Champion, & Jenekhe, 2006).
Photodegradation Studies
- Photodegradation Analysis: Research on the photodegradation of thieno[3,4-b]pyrazine-containing materials provides essential insights into their stability and longevity under various conditions, which is vital for their application in long-term devices (Kulkarni, Zhu, & Jenekhe, 2008).
Safety and Hazards
Future Directions
Thieno[3,4-b]pyrazines have been applied to conjugated materials, highlighting the recent advances in the breadth of thiamine building blocks and the promise of tuning materials to achieve optimal properties for specific applications . They have also been used as acceptor and donor units simultaneously to produce a low bandgap polymer .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyrazine is a versatile compound used in various applications, particularly in the field of organic electronics . It serves as a key component in the design of non-fullerene acceptors and conjugated polymers . These materials are crucial in the operation of devices such as organic solar cells and organic light-emitting diodes (OLEDs) .
Mode of Action
This compound interacts with its targets through electron transfer processes . It forms part of a donor-acceptor (D-A) structure , where it acts as an electron-accepting unit . The compound’s interaction with different benzene-based donor units results in intramolecular charge transfer (ICT) . This ICT leads to a reduced energy gap, enabling efficient near-infrared emission .
Biochemical Pathways
While this compound is primarily used in electronic applications, it has also been identified as a potential B-Raf inhibitor in the field of cancer therapy . B-Raf is a protein involved in sending signals inside cells and plays a key role in directing cell growth . Inhibiting B-Raf could potentially disrupt the growth of cancer cells .
Pharmacokinetics
Its solubility and processability can be enhanced by attaching bulky polyaromatic arms, which could potentially influence its bioavailability .
Result of Action
In the context of organic electronics, this compound-based materials exhibit strong deep red/near-infrared emitting in the solid state . For instance, electroluminescence devices using these materials have shown a maximum luminance of 2543 cd/m² . In the medical field, this compound compounds have shown promising antibacterial, antifungal, and anti-inflammatory activities .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the composition of the light transmitted through this compound-containing transparent DSSCs fits well with the human eye sensitivity spectrum, making it suitable for building-integrated photovoltaics (BIPV) .
Properties
IUPAC Name |
thieno[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKZIATOGOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486131 | |
Record name | Thieno[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56088-28-9 | |
Record name | Thieno[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.